Structural Differentiation: Fully N-Substituted Tertiary Sulfonamide vs. Secondary N-H Analogs
N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS 1895393-75-5) is a tertiary sulfonamide bearing an N-methyl group, whereas the more common analog N-(4-formylphenyl)methanesulfonamide (CAS 83922-54-7) is a secondary sulfonamide containing an acidic N-H proton. This methylation differentiates the target compound's synthetic utility by eliminating the need for nitrogen protection during aldehyde-specific transformations. The N-methyl group also enhances metabolic stability in vivo: studies on related sulfonamides demonstrate that N-methyl substituents are metabolically stable, whereas secondary N-H sulfonamides are susceptible to enzymatic N-dealkylation pathways [1].
| Evidence Dimension | Sulfonamide Nitrogen Substitution and Metabolic Stability |
|---|---|
| Target Compound Data | Tertiary sulfonamide; N-methyl group present; metabolically stable |
| Comparator Or Baseline | N-(4-Formylphenyl)methanesulfonamide (CAS 83922-54-7): Secondary sulfonamide; N-H proton present; susceptible to N-dealkylation |
| Quantified Difference | Qualitative difference in nitrogen substitution pattern leading to distinct reactivity profiles; N-methyl substituents confer in vivo metabolic stability relative to N-H analogs [1] |
| Conditions | Structural analysis based on molecular formula and functional group comparison; metabolic stability assessed via in vivo studies on related benzothiadiazine and disulfamylbenzene sulfonamides [1] |
Why This Matters
Procurement of the tertiary sulfonamide eliminates nitrogen protection/deprotection steps in multi-step syntheses and provides a metabolically stable scaffold for drug candidate optimization.
- [1] Wiseman, E.H., Schreiber, E.C., Pinson, R. The stability in vivo of N-methyl substituents on sulfonamide groups in a series of related benzothiadiazine-1,1-dioxides and disulfamylbenzenes. ScienceDirect (2002). View Source
